cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is a complex organic compound that features a tetrahydropyran ring system This compound is notable for its unique structure, which includes a phenoxy group and a trimethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenoxy group can be introduced through a nucleophilic substitution reaction, while the trimethylammonium moiety is typically added via a quaternization reaction using trimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The tetrahydropyran ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the tetrahydropyran ring can produce dihydropyran derivatives.
Scientific Research Applications
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the trimethylammonium moiety can influence the compound’s solubility and bioavailability. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and trimethylammonium groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the tetrahydropyran ring and trimethylammonium moiety.
Trimethylamine: Contains the trimethylammonium group but lacks the tetrahydropyran ring and phenoxy group.
Uniqueness
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is unique due to its combination of a tetrahydropyran ring, phenoxy group, and trimethylammonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64647-09-2 |
---|---|
Molecular Formula |
C14H22INO2 |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
trimethyl-[(2S,3S)-2-phenoxyoxan-3-yl]azanium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-15(2,3)13-10-7-11-16-14(13)17-12-8-5-4-6-9-12;/h4-6,8-9,13-14H,7,10-11H2,1-3H3;1H/q+1;/p-1/t13-,14-;/m0./s1 |
InChI Key |
OTYLIIZFDZTDDC-IODNYQNNSA-M |
Isomeric SMILES |
C[N+](C)(C)[C@H]1CCCO[C@H]1OC2=CC=CC=C2.[I-] |
Canonical SMILES |
C[N+](C)(C)C1CCCOC1OC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.